molecular formula C21H15Br3N6 B3267656 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-bromophenyl)- CAS No. 459433-12-6

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-bromophenyl)-

Cat. No.: B3267656
CAS No.: 459433-12-6
M. Wt: 591.1 g/mol
InChI Key: OPHGNUZCJKUHOL-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-bromophenyl)- is a derivative of the triazine family, characterized by the presence of three bromophenyl groups attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-bromophenyl)- typically involves the trimerization of nitriles or the reaction of cyanuric chloride with appropriate amines. One common method includes the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-bromoaniline under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-bromophenyl)- undergoes various chemical reactions including:

    Substitution Reactions: The bromophenyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-bromophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-bromophenyl)- involves its interaction with specific molecular targets and pathways. The bromophenyl groups may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The triazine core can also participate in hydrogen bonding and other interactions, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-bromophenyl)- is unique due to the presence of bromophenyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-N,4-N,6-N-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Br3N6/c22-13-1-7-16(8-2-13)25-19-28-20(26-17-9-3-14(23)4-10-17)30-21(29-19)27-18-11-5-15(24)6-12-18/h1-12H,(H3,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHGNUZCJKUHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473933
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459433-12-6
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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